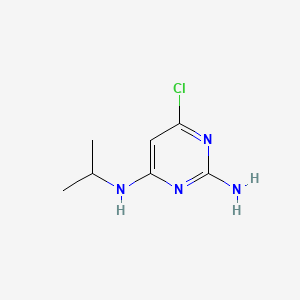
Iprymidam
Numéro de catalogue B1598429
Poids moléculaire: 186.64 g/mol
Clé InChI: UCOIYRGMDBGBOU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US04025515
Procedure details


600 g of 2-amino-4,6-dichloro-pyrimidine (3.66 mols) are added to 3000 cc of alcohol, 395 g of isopropylamine (8.05 mols) are added, and the mixture is slowly heated to 80° during the course of 2 hours while stirring. After the material is dissolved, the solution is heated under reflux for 3 hours. The alcohol is then distilled off and the residue dissolved in dilute sulphuric acid. The solution must give a clearly acid reaction. The solution is shaken out several times with chloroform. A layer of 3000 cc of chloroform is subsequently placed under the aqueous solution and the solution is made alkaline with a caustic soda solution (pH 11), whereby the temperature should not exceed 35°. After shaking out the chloroform phase is separated and the aqueous phase is again shaken out with chloroform. The combined chloroform solution is dried with Glauber's salt after washing with water and the chloroform is evaporated. After standing for a short time, the oily residue crystallizes. The product may be recrystallized as described in Example 1 for purposes of purification.

[Compound]
Name
alcohol
Quantity
3000 mL
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4](Cl)[N:3]=1.[CH:10]([NH2:13])([CH3:12])[CH3:11].[OH-].[Na+]>C(Cl)(Cl)Cl>[NH2:1][C:2]1[N:3]=[C:4]([NH:13][CH:10]([CH3:12])[CH3:11])[CH:5]=[C:6]([Cl:8])[N:7]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
600 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=CC(=N1)Cl)Cl
|
[Compound]
|
Name
|
alcohol
|
|
Quantity
|
3000 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
395 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
3000 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is slowly heated to 80° during the course of 2 hours
|
|
Duration
|
2 h
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
After the material is dissolved
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 3 hours
|
|
Duration
|
3 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The alcohol is then distilled off
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue dissolved in dilute sulphuric acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution must give
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a clearly acid reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
exceed 35°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is separated
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the aqueous phase is again shaken out with chloroform
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined chloroform solution is dried with Glauber's salt
|
WASH
|
Type
|
WASH
|
|
Details
|
after washing with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the chloroform is evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the oily residue crystallizes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product may be recrystallized
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
as described in Example 1 for purposes of purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=NC(=CC(=N1)NC(C)C)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
